But-3-ynyl Acetate
Overview
Description
But-3-ynyl acetate is an organic compound with the molecular formula C6H8O2. It is an ester derived from but-3-yne-1-ol and acetic acid. This compound is characterized by the presence of an acetylene group, which imparts unique chemical properties. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: But-3-ynyl acetate can be synthesized through the esterification of but-3-yne-1-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize the reaction conditions and increase yield. The process involves the continuous mixing of but-3-yne-1-ol and acetic acid in the presence of a catalyst, followed by separation and purification of the ester product.
Chemical Reactions Analysis
Types of Reactions: But-3-ynyl acetate undergoes various chemical reactions, including:
Oxidation: The acetylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond can be reduced to form but-3-enyl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of but-3-enyl acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
But-3-ynyl acetate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of but-3-ynyl acetate involves its interaction with various molecular targets. The acetylene group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The ester group can undergo hydrolysis, releasing acetic acid and but-3-yne-1-ol. These reactions can be catalyzed by enzymes or chemical catalysts, depending on the specific application.
Comparison with Similar Compounds
But-1-en-3-yne: Similar structure but with a different position of the double bond.
But-3-enyl acetate: Similar ester but with a double bond instead of a triple bond.
Propargyl acetate: Another acetylene-containing ester with a different carbon chain length.
Uniqueness: But-3-ynyl acetate is unique due to the presence of both an acetylene group and an ester group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
but-3-ynyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h1H,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGNSVDRPMTMGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390790 | |
Record name | But-3-ynyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56703-55-0 | |
Record name | But-3-ynyl Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-yn-1-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.